N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide
Description
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains both triazole and thiophene ringsThe presence of the triazole ring imparts unique chemical properties, including high stability and the ability to participate in a variety of chemical reactions .
Properties
Molecular Formula |
C6H6N4O2S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S2/c11-14(12,5-2-1-3-13-5)10-6-7-4-8-9-6/h1-4H,(H2,7,8,9,10) |
InChI Key |
NUYWALBKPGQAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A core structure in many pharmaceuticals.
Thiophene-2-sulfonamide: Another compound with potential biological activity.
1,2,3-Triazole: Known for its use in click chemistry and drug discovery
Uniqueness
N-(1H-1,2,4-Triazol-3-yl)thiophene-2-sulfonamide is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds containing only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
